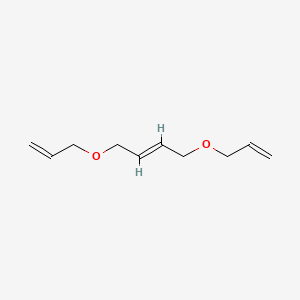
1,4-Diallyloxy-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diallyloxy-2-butene is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of two allyloxy groups attached to a butene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diallyloxy-2-butene can be synthesized through the reaction of cis-1,4-butenediol with allyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then warmed to room temperature, allowing the formation of sodium alkoxide .
Industrial Production Methods
Industrial production of this compound involves the acyloxylation of crude butadiene using a palladium-containing catalyst. The reaction is conducted in the presence of a carboxylic acid and oxygen at temperatures ranging from 80°C to 200°C and pressures up to 20 atmospheres .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diallyloxy-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as 2-butene-1,4-diol and 3-butene-1,2-diol.
Substitution: It can participate in substitution reactions where the allyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Major products include 2-butene-1,4-diol and 3-butene-1,2-diol.
Substitution: The products depend on the specific reagents used but can include various substituted butenes.
Applications De Recherche Scientifique
1,4-Diallyloxy-2-butene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of highly branched polymers through ring-opening metathesis polymerization and acyclic diene metathesis polymerization.
Materials Science: The compound is utilized in the development of thermoplastic elastomers and other advanced materials.
Catalysis: It serves as an intermediate in catalytic processes for the production of valuable chemicals.
Mécanisme D'action
The mechanism of action of 1,4-diallyloxy-2-butene involves its reactivity with various reagents. For example, in oxidation reactions, the compound interacts with oxygen or hydrogen peroxide to form polyperoxides, which decompose to yield diols and other products . The molecular targets and pathways depend on the specific reaction conditions and catalysts used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diacetoxy-2-butene: Similar in structure but with acetoxy groups instead of allyloxy groups.
1,4-Dimethoxy-2-butene: Contains methoxy groups instead of allyloxy groups.
Uniqueness
1,4-Diallyloxy-2-butene is unique due to its allyloxy groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in polymer chemistry and materials science for creating specialized polymers and materials .
Propriétés
Numéro CAS |
19398-43-7 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1,4-bis(prop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2 |
Clé InChI |
UUGUJQRPIYOYMY-UHFFFAOYSA-N |
SMILES |
C=CCOCC=CCOCC=C |
SMILES canonique |
C=CCOCC=CCOCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)
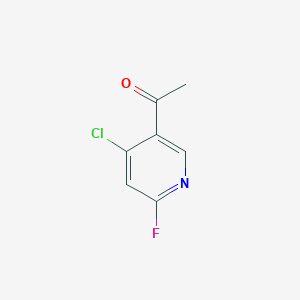
![N-{2-[7-(CyclohexylMethyl)-1,6-dihydro-2H-indeno[5,4-b]-furan-8-yl]ethyl}acetaMide](/img/new.no-structure.jpg)

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)
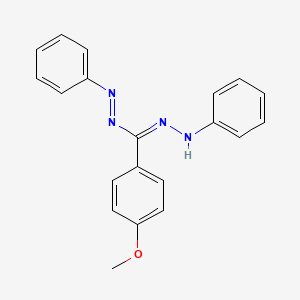

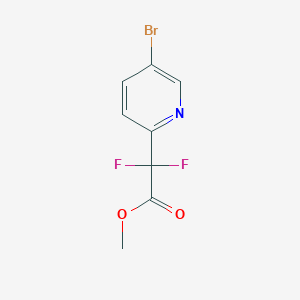
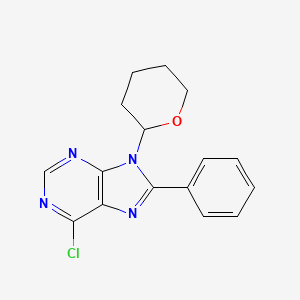
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)
